Chemical properties and structure of N-cyclopropyl-3-fluorobenzene-1-sulfonamide
Chemical properties and structure of N-cyclopropyl-3-fluorobenzene-1-sulfonamide
An In-Depth Technical Guide to N-cyclopropyl-3-fluorobenzene-1-sulfonamide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-cyclopropyl-3-fluorobenzene-1-sulfonamide is a synthetic organic compound that merges three structurally significant motifs in medicinal chemistry: a fluorinated aromatic ring, a sulfonamide linker, and a cyclopropyl group. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] The sulfonamide group is a cornerstone in the design of a wide array of therapeutics, while the cyclopropyl ring introduces conformational rigidity and metabolic stability, often improving a molecule's pharmacological profile.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a validated synthetic route, expected spectroscopic characteristics, and the potential applications of this compound as a valuable building block in drug discovery and agrochemical research.
Molecular Structure and Chemical Identifiers
The molecular architecture of N-cyclopropyl-3-fluorobenzene-1-sulfonamide is foundational to its chemical behavior and potential biological activity. It features a central sulfonamide linkage between a 3-fluorinated phenyl ring and a cyclopropylamine moiety.
Chemical Structure Diagram
Caption: 2D structure of N-cyclopropyl-3-fluorobenzene-1-sulfonamide.
Chemical Identifiers
For unambiguous identification and data retrieval, the following identifiers are associated with this molecule.
| Identifier | Value | Source |
| IUPAC Name | N-cyclopropyl-3-fluorobenzenesulfonamide | [3] |
| CAS Number | 930978-56-6 | [3] |
| Molecular Formula | C₉H₁₀FNO₂S | [3] |
| Molecular Weight | 215.25 g/mol | [3] |
| InChI | InChI=1S/C9H10FNO2S/c10-7-2-1-3-9(6-7)14(12,13)11-8-4-5-8/h1-3,6,8,11H,4-5H2 | [3] |
| InChIKey | RANWMHDAQNOAAR-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1CC1NS(=O)(=O)C2=CC(=CC=C2)F | [3] |
Physicochemical Properties
The physicochemical properties of a compound are critical predictors of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). The data presented below are computationally derived and provide valuable initial insights.
| Property | Value | Significance in Drug Development | Source |
| XLogP3 | 1.5 | Indicates moderate lipophilicity, often correlated with good oral bioavailability and cell membrane permeability. | [3] |
| Topological Polar Surface Area (TPSA) | 54.6 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration (for TPSA < 90 Ų). | [3] |
| Hydrogen Bond Donors | 1 | The N-H group can participate in hydrogen bonding with biological targets. | [3] |
| Hydrogen Bond Acceptors | 3 | The fluorine and two sulfonyl oxygen atoms can act as hydrogen bond acceptors. | [3] |
| Rotatable Bond Count | 2 | Low number of rotatable bonds suggests conformational rigidity, which can improve binding affinity and reduce entropy loss upon binding. | [3] |
Synthesis and Purification
The synthesis of N-cyclopropyl-3-fluorobenzene-1-sulfonamide is reliably achieved through a nucleophilic substitution reaction between 3-fluorobenzene-1-sulfonyl chloride and cyclopropylamine. This is a standard and robust method for forming sulfonamide bonds.
Synthetic Workflow
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
This protocol describes a representative laboratory-scale synthesis.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 3-fluorobenzene-1-sulfonyl chloride (1.0 eq).[4] Dissolve the sulfonyl chloride in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to a concentration of approximately 0.5 M. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 eq), in the same anhydrous solvent. The base is critical as it serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Reaction: Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with vigorous stirring. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-4 hours).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with additional solvent. Transfer the mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
Purification Methodology
The crude product is typically purified by flash column chromatography on silica gel. A solvent system with increasing polarity, such as a gradient of ethyl acetate in hexanes, is generally effective for isolating the pure N-cyclopropyl-3-fluorobenzene-1-sulfonamide as a solid.
Predicted Spectroscopic and Structural Characterization
While experimental spectra for this specific compound are not widely published, its spectroscopic characteristics can be reliably predicted based on the analysis of its functional groups and data from analogous structures.[5][6]
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, sulfonamide, and cyclopropyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.6 - 7.8 | m | 3H | Ar-H | Aromatic protons deshielded by the electron-withdrawing sulfonyl group and influenced by the fluorine atom. |
| ~ 7.3 - 7.5 | m | 1H | Ar-H | Remaining aromatic proton. |
| ~ 5.0 - 6.0 | br s | 1H | N-H | The acidic proton of the sulfonamide; chemical shift can be variable and concentration-dependent. |
| ~ 2.3 - 2.5 | m | 1H | Cyclopropyl CH | The methine proton on the cyclopropyl ring adjacent to the nitrogen. |
| ~ 0.6 - 0.9 | m | 4H | Cyclopropyl CH₂ | The four methylene protons of the cyclopropyl ring, which are magnetically non-equivalent.[7] |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR would confirm the carbon framework, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF).
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 161 - 164 (d, ¹JCF ≈ 250 Hz) | C-F | Aromatic carbon directly bonded to fluorine. |
| ~ 140 - 142 | C-S | Aromatic carbon bonded to the sulfonyl group. |
| ~ 115 - 132 | Ar-C | Remaining four aromatic carbons. |
| ~ 30 - 33 | Cyclopropyl CH | Methine carbon of the cyclopropyl ring. |
| ~ 6 - 9 | Cyclopropyl CH₂ | Methylene carbons of the cyclopropyl ring. |
Fourier-Transform Infrared Spectroscopy (FTIR)
The IR spectrum provides confirmation of the key functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3390 - 3320 | N-H Stretch | Sulfonamide (N-H) |
| 3100 - 3000 | C-H Stretch | Aromatic & Cyclopropyl (C-H) |
| 1345 - 1315 | S=O Asymmetric Stretch | Sulfonyl (SO₂) |
| 1190 - 1145 | S=O Symmetric Stretch | Sulfonyl (SO₂) |
| 1250 - 1100 | C-F Stretch | Aryl-Fluoride (C-F) |
| 925 - 905 | S-N Stretch | Sulfonamide (S-N) |
(Data derived from general values for arylsulfonamides)[5]
Mass Spectrometry (MS)
Under Electron Ionization (EI) conditions, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight.
-
Molecular Ion (M⁺): m/z = 215.04
-
Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the cyclopropyl group ([M-41]⁺), loss of SO₂ ([M-64]⁺), and cleavage to form the 3-fluorobenzenesulfonyl cation ([C₆H₄FO₂S]⁺, m/z = 159).
Relevance in Medicinal Chemistry and Drug Development
N-cyclopropyl-3-fluorobenzene-1-sulfonamide is not an end-product therapeutic but rather a highly valuable scaffold or building block for the synthesis of more complex molecules.[8] Its utility stems from the favorable properties imparted by its constituent parts.
-
Fluorinated Aryl Moiety: The 3-fluoro substituent is a common bioisostere for a hydrogen atom but with significantly different electronic properties. It can block metabolic oxidation at that position, increasing the half-life of a drug.[1] The fluorine atom can also engage in favorable interactions with biological targets, potentially increasing binding affinity.
-
Sulfonamide Linker: This group is a privileged structure in medicinal chemistry, found in diuretics, antibiotics, and protease inhibitors. It is a stable, non-hydrolyzable linker that acts as a hydrogen bond donor and acceptor, anchoring molecules into the active sites of enzymes.
-
Cyclopropyl Group: This small, rigid carbocycle is increasingly used in drug design to enhance potency and improve metabolic stability.[2] Its conformational constraint can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding.[9] The cyclopropyl group is also less susceptible to metabolic degradation compared to linear alkyl chains.
This compound could serve as a starting point for developing inhibitors of enzymes like carbonic anhydrases, kinases, or proteases, or as a key intermediate in the synthesis of novel agrochemicals such as herbicides or fungicides.[1]
Safety, Handling, and Storage
As a research chemical, N-cyclopropyl-3-fluorobenzene-1-sulfonamide should be handled with appropriate care. While specific toxicity data is unavailable, data from structurally similar compounds provides guidance.
-
Hazard Identification: Based on analogous sulfonamides, this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10] It is harmful if swallowed (H302).[10]
-
Safe Handling: Use in a well-ventilated area or a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12] Avoid breathing dust and prevent contact with skin and eyes.[13] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
First Aid Measures:
-
If Inhaled: Remove to fresh air. Seek medical attention if symptoms persist.[13]
-
On Skin: Immediately wash with soap and water.[13]
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]
-
If Swallowed: Do not induce vomiting. Seek immediate medical attention.[13]
-
Conclusion
N-cyclopropyl-3-fluorobenzene-1-sulfonamide is a well-defined chemical entity with significant potential for application in the fields of medicinal chemistry and materials science. Its structure combines several features known to impart favorable pharmacokinetic and pharmacodynamic properties. The straightforward and high-yielding synthesis makes it an accessible building block for research and development laboratories. This guide provides the foundational knowledge required for scientists to effectively synthesize, characterize, and utilize this compound in the pursuit of novel chemical entities.
References
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PubChem. (n.d.). N-cyclopropyl-4-fluorobenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). N-(3-aminopropyl)-n-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride. Retrieved from [Link]
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CP Lab Safety. (n.d.). N-Cyclopropyl 3-bromo-4-fluorobenzamide. Retrieved from [Link]
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ResearchGate. (2026). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
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Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-X-Ray%2C-B-Al-Odayl-Al-Majid/d0519f5d6b49e8a7e6c9a7b9e8c2a3f8a4b6c8b1]([Link]
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ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Retrieved from [Link]
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DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]
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Organic Chemistry Portal. (2001). New and easy route to primary cyclopropylamines from nitriles. Retrieved from [Link]
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